2-bromo-N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}benzamide (non-preferred name)
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Overview
Description
2-bromo-N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}benzamide is a complex organic compound that features a bromine atom, an iodine-substituted phenyl ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the furan ring, followed by the introduction of the iodine-substituted phenyl group. The final steps involve the bromination of the benzamide and the coupling of the hydrazinyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine and iodine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-bromo-N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-{2-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}benzamide
- 2-bromo-N-{2-[(2E)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}benzamide
- 2-bromo-N-{2-[(2E)-2-{[5-(4-methylphenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}benzamide
Uniqueness
The uniqueness of 2-bromo-N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H15BrIN3O3 |
---|---|
Molecular Weight |
552.2 g/mol |
IUPAC Name |
2-bromo-N-[2-[(2E)-2-[[5-(4-iodophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C20H15BrIN3O3/c21-17-4-2-1-3-16(17)20(27)23-12-19(26)25-24-11-15-9-10-18(28-15)13-5-7-14(22)8-6-13/h1-11H,12H2,(H,23,27)(H,25,26)/b24-11+ |
InChI Key |
MKURHWWQMCDOKE-BHGWPJFGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)I)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)I)Br |
Origin of Product |
United States |
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